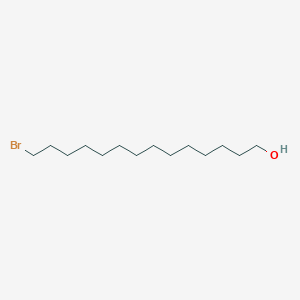

14-Bromo-1-tetradecanol

説明

Overview of ω-Haloalkanols as Bifunctional Building Blocks in Organic Synthesis

ω-Haloalkanols are characterized by a halogen atom and a hydroxyl group at opposite ends of an alkyl chain. This bifunctional nature allows them to serve as versatile building blocks in organic synthesis. ebsco.compressbooks.pub The hydroxyl group can undergo reactions such as esterification, etherification, or oxidation, while the halogen atom can participate in nucleophilic substitution reactions. smolecule.com This dual reactivity enables the construction of complex molecular architectures from simpler precursors.

The strategic placement of these two functional groups allows for a wide range of chemical transformations. For instance, the hydroxyl group can be protected while the halogen is displaced, and then the protecting group can be removed to allow for further reactions at the hydroxyl site. This step-wise reactivity is a cornerstone of modern organic synthesis, enabling the creation of a diverse array of compounds with specific functionalities. The ability to perform different chemical operations at two distinct sites within the same molecule makes ω-haloalkanols highly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials.

Significance of Long-Chain Bromoalkanols in the Development of Functional Molecules

Long-chain bromoalkanols, such as 14-Bromo-1-tetradecanol, are particularly significant in the development of functional molecules. The long hydrocarbon chain imparts hydrophobic (water-repelling) properties to the molecule, which can be exploited in the design of surfactants, emulsifiers, and molecules for self-assembly in nanotechnology. smolecule.com The terminal bromine and hydroxyl groups provide reactive handles for further chemical modification, allowing for the incorporation of these long chains into larger, more complex structures.

The length of the alkyl chain can be precisely tailored to control the physical and chemical properties of the final molecule. For example, in the field of materials science, long-chain bromoalkanols are used to create self-assembled monolayers (SAMs) on surfaces. These organized molecular layers can be used to modify the surface properties of materials, such as making them more or less wettable, or to immobilize biological molecules like proteins and enzymes. researchgate.net The ability to control the structure and functionality at the molecular level is crucial for the development of advanced materials with tailored properties.

Academic Research Context of this compound

This compound has been utilized in a variety of academic research settings, demonstrating its versatility as a synthetic intermediate. It is a key starting material in the synthesis of more complex molecules, including those with potential biological activity. For instance, it has been used to synthesize cyclohexenoic long-chain fatty alcohols, which have been investigated as potential neuronal growth stimulators. chemicalbook.commdpi.com

The synthesis of this compound itself has been a subject of study, with various methods reported in the literature. A common approach involves the monobromination of 1,14-tetradecanediol (B34324). researchgate.netresearchgate.net Another synthetic route starts from the ring-opening of a lactone, followed by reduction of the resulting carboxylic acid. researchgate.net These synthetic studies aim to develop efficient and selective methods for preparing this valuable building block.

In addition to its use in the synthesis of biologically active molecules, this compound has also been employed in the preparation of specialized chemical tools for research. For example, it has been used to create nitrile-terminated alkanethiols for the formation of self-assembled monolayers on gold surfaces. researchgate.net These functionalized surfaces are used in a variety of applications, from fundamental studies of surface chemistry to the development of biosensors.

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₂₉BrO |

| Molecular Weight | 293.28 g/mol nih.gov |

| Melting Point | 42-43 °C chemicalbook.comguidechem.com |

| Boiling Point | 353.6 °C at 760 mmHg guidechem.com |

| CAS Number | 72995-94-9 nih.gov |

The following table outlines some of the reported synthetic methods for preparing this compound:

| Starting Material | Reagents | Yield | Reference |

| 1,14-tetradecanediol | Aqueous HBr (48%) in toluene (B28343), microwave irradiation | 40.9%-78.7% | researchgate.netresearchgate.net |

| Oxacyclopentadecan-2-one (B8633941) | HBr (33% in acetic acid), then a reducing agent | 62% | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

14-bromotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXZRJZWAYBBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373759 | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72995-94-9 | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 14 Bromo 1 Tetradecanol

Classical and Contemporary Synthesis Routes

The preparation of ω-bromoalkanols like 14-bromo-1-tetradecanol can be achieved through several synthetic strategies. The most direct approach involves the selective monobromination of the corresponding α,ω-diol. researchgate.net Alternatively, ring-opening reactions of lactone precursors provide another viable pathway. cdnsciencepub.com

Monobromination of 1,14-Tetradecanediol (B34324)

The selective conversion of one hydroxyl group in a symmetrical diol to a bromide presents a synthetic challenge due to the potential for dibromide formation. researchgate.net However, various methods have been developed to achieve high selectivity for the desired monobrominated product. A 70% yield for the conversion of 1,14-tetradecanediol to this compound has been reported using aqueous hydrobromic acid. researchgate.net

The reaction of α,ω-diols with aqueous hydrobromic acid (HBr) is a common method for synthesizing ω-bromoalkanols. researchgate.net Research has shown that solvent choice and the management of water produced during the reaction are critical for maximizing the yield of the monobrominated product and minimizing the formation of the dibrominated byproduct. organic-chemistry.orgresearchgate.net

One effective method involves heating the diol with aqueous HBr in a nonpolar solvent such as toluene (B28343). organic-chemistry.org Interestingly, studies have revealed that the azeotropic removal of water, for instance with a Dean-Stark apparatus, can be detrimental to the selectivity of the monobromination, leading to increased dibromide formation. organic-chemistry.orgresearchgate.net The proposed explanation is that the presence of water is beneficial for the reaction's selectivity. researchgate.net It has been suggested that the bromoalcohol product may act as a surfactant, forming aggregates like reverse micelles that shield the hydroxyl group from further reaction, thus disfavoring the formation of the dibromide. organic-chemistry.org

Optimal conditions often involve refluxing the diol with aqueous HBr in a solvent like toluene or isooctane (B107328) without active water removal. researchgate.net The molar ratio of the diol to HBr is also a key parameter, with adjustments sometimes necessary to drive the reaction to completion. organic-chemistry.org

Table 1: Solvent Effects on the Monobromination of α,ω-Diols with Aqueous HBr

| Solvent | Water Removal | Outcome | Reference |

|---|---|---|---|

| Toluene | No | High yield and purity of ω-bromoalkanol | organic-chemistry.org |

| Benzene | Yes (Azeotropic) | Variable yields and purity | organic-chemistry.org |

| Toluene | Yes (Dean-Stark) | Detrimental, lower yields | organic-chemistry.orgresearchgate.net |

| Isooctane | No | Effective for monobromination | researchgate.net |

| 1,2-Dichloroethane | No | Tested as a solvent | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. dergipark.org.trnih.gov This technology can be effectively applied to the synthesis of bromoalkanols from diols. acs.org

The use of microwave irradiation in conjunction with aqueous HBr and a phase transfer catalyst can significantly reduce reaction times from hours to minutes while providing high yields of the desired bromoalkanol. acs.org This environmentally benign approach often eliminates the need for hazardous solvents like benzene. acs.org The rapid and efficient heating provided by microwaves can lead to enhanced selectivity and cleaner reaction profiles compared to conventional heating methods. dergipark.org.tr

Phase transfer catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase containing an inorganic reagent and an organic phase containing an organic substrate. ptfarm.plijirset.com In the synthesis of bromoalkanols from diols and aqueous HBr, a phase transfer catalyst can significantly enhance the reaction rate. acs.org

The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide/bromide, transports the bromide anion from the aqueous phase to the organic phase where it can react with the diol. acs.orgptfarm.plbiomedres.us This process overcomes the mutual insolubility of the reactants. biomedres.us Research has shown that in the presence of a phase transfer catalyst, the reaction between a diol and aqueous HBr can proceed efficiently, whereas no reaction may occur in its absence under similar conditions. acs.org The concentration of the phase transfer catalyst is a critical parameter to optimize, as both too low and too high concentrations can lead to reduced yields. acs.org

Table 2: Effect of Phase Transfer Catalyst (PTC) on Bromoalkanol Synthesis

| Reaction Conditions | PTC Presence | Outcome | Reference |

|---|---|---|---|

| 1,6-Hexanediol, 48% aq HBr, Oil Bath (100°C), 2.5h | With PTC | 60% Monobromoalkanol, 25% Dibromide | acs.org |

| 1,6-Hexanediol, 48% aq HBr, Oil Bath (100°C), 2.5h | Without PTC | No reaction | acs.org |

Microwave-Assisted Synthesis for Enhanced Selectivity and Yield

Synthetic Pathways from Lactone Precursors

The acid-catalyzed ring opening of a lactone, such as oxacyclopentadecan-2-one (B8633941) (the lactone of 15-hydroxypentadecanoic acid), with a hydrogen halide like HBr can yield the corresponding ω-bromoalkanoic acid. cdnsciencepub.com This reaction typically proceeds via nucleophilic attack of the bromide ion on the protonated lactone. researchgate.net

The mechanism involves the protonation of the carbonyl oxygen, which activates the lactone towards nucleophilic attack. researchgate.net The bromide ion then attacks the carbonyl carbon, leading to the opening of the lactone ring and the formation of the bromoacid. cdnsciencepub.comresearchgate.net In some cases, rearrangements can occur, leading to a mixture of isomeric bromoacids. cdnsciencepub.com

Following the ring-opening reaction, the resulting 14-bromotetradecanoic acid would need to be selectively reduced at the carboxylic acid functional group to yield the target molecule, this compound. This reduction can be achieved using a variety of reducing agents that are compatible with the bromo functionality.

Comparative Analysis of Synthetic Efficiency and Environmental Impact

A comparative analysis of the primary synthetic routes to this compound reveals a clear trade-off between reaction time, yield, and environmental considerations. Conventional methods, while capable of producing high yields, often suffer from long reaction times and the use of potentially hazardous solvents.

| Method | Reagents | Solvent | Conditions | Yield (%) | Reaction Time (h) | Selectivity (%) |

| Conventional Reflux | 1,14-tetradecanediol, aq. HBr | Cyclohexane (B81311) | Reflux | 79-89 | 6 | Not Specified |

| Conventional Reflux | 1,10-decanediol, aq. HBr (analogue) | Toluene | Reflux | 90 | 72 | Not Specified |

| Microwave-Assisted | 1,14-tetradecanediol, aq. HBr | Toluene | Microwave | 40.9-78.7 | < 1 | 90.5-96.6 |

| Phase-Transfer Catalysis | 1,10-decanediol, aq. HBr, PTC (analogue) | Not Specified | Not Specified | 64 | Not Specified | 80% Conversion |

This table is compiled from data reported for this compound and analogous long-chain bromoalkanols to illustrate comparative efficiency. researchgate.netresearchgate.netresearchgate.net

From an efficiency standpoint, the conventional reflux method in cyclohexane offers a high yield in a relatively moderate timeframe. researchgate.netresearchgate.net However, the extended reaction times required when using other solvents like toluene make these routes less efficient. researchgate.netresearchgate.net The microwave-assisted synthesis stands out for its dramatically reduced reaction time, a key principle of green chemistry aimed at reducing energy consumption. researchgate.netraijmr.com While the reported yield range is broad, the high selectivity for the desired monobrominated product is a significant advantage, minimizing the formation of byproducts like 1,14-dibromotetradecane (B25923) and simplifying purification. researchgate.netresearchgate.net

The environmental impact of these syntheses is largely dictated by the choice of solvent, reaction time (energy usage), and the nature of the reagents. Traditional methods often rely on volatile organic solvents and prolonged heating, contributing to a larger environmental footprint. nikon-trimble.co.jp The move towards microwave-assisted synthesis is considered an environmentally benign route because it significantly shortens reaction durations and can eliminate the need for hazardous solvents like benzene. researchgate.net

Reactivity and Functional Group Interconversions of 14 Bromo 1 Tetradecanol

Transformations at the Bromine Center

The carbon-bromine bond at the C-14 position is the primary site for nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating its displacement by a wide variety of nucleophiles. This allows for the introduction of numerous other functional groups at the terminus of the long alkyl chain.

Nucleophilic substitution is a cornerstone of the synthetic utility of 14-bromo-1-tetradecanol. The reaction involves the attack of a nucleophile on the electrophilic carbon atom bonded to the bromine, resulting in the displacement of the bromide ion. This class of reaction is fundamental in organic chemistry for creating new carbon-heteroatom bonds. nottingham.ac.uk The reaction with sodium azide (B81097), for example, is a common method for preparing organic azides from alkyl halides. google.comresearchgate.net These azides can then be readily converted into other nitrogen-containing functional groups.

The synthesis of long-chain ω-aminoalkanols from this compound can be achieved through a two-step process. The first step involves a nucleophilic substitution reaction with a nitrogen nucleophile. A common and efficient method is the reaction with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield 14-azido-1-tetradecanol. nottingham.ac.ukgoogle.com Organic azides are valuable intermediates as they can be considered protected amines. nottingham.ac.uk The subsequent step is the reduction of the azide group to a primary amine, which can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, to yield 14-amino-1-tetradecanol. organic-chemistry.org

The synthesis of ω-hydroxyalkanols, specifically 1,14-tetradecanediol (B34324), can be viewed as the reverse of one of the synthetic routes to this compound. researchgate.netresearchgate.net this compound can be synthesized via the monobromination of 1,14-tetradecanediol. researchgate.netresearchgate.net Consequently, the hydrolysis of this compound by reaction with a hydroxide (B78521) source, such as aqueous sodium hydroxide, will replace the bromine atom with a hydroxyl group through a nucleophilic substitution mechanism, affording 1,14-tetradecanediol. cas.org

Table 1: Nucleophilic Substitution Reactions at the Bromine Center

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | 1. Sodium Azide (NaN₃)2. Reducing Agent (e.g., LiAlH₄) | 14-Amino-1-tetradecanol | Bromo to Amino (-Br → -NH₂) |

Nucleophilic Substitution Reactions for Diverse Functionalization

Modifications of the Terminal Hydroxyl Group

The primary hydroxyl group of this compound is also a key site for chemical modification. It can participate in a variety of reactions typical of primary alcohols, most notably etherification and esterification, to produce a range of derivatives for specialized applications.

The hydroxyl group can be converted into an ether linkage (-O-R). O-methylation, the conversion to a methoxy (B1213986) group (-OCH₃), is a common transformation. This can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as sodium hydride. libretexts.org In a broader context, O-alkylation of alcohols is a fundamental reaction. frontiersin.org For example, a common strategy to protect a hydroxyl group is to convert it into a tetrahydropyranyl (THP) ether. This reaction involves treating the alcohol with dihydropyran in the presence of an acid catalyst. researchgate.net Such ether derivatives can be used to mask the reactivity of the alcohol while other transformations are carried out on the bromo- end of the molecule.

Esterification is a highly significant reaction of the hydroxyl group in this compound, leading to the formation of esters which have broad applications. One of the most powerful and versatile methods for esterification is the Mitsunobu reaction. wikipedia.org This reaction allows for the conversion of a primary alcohol into an ester by reacting it with a carboxylic acid in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.orgnih.gov The reaction proceeds by activating the alcohol to form a good leaving group, which is then displaced by the carboxylate nucleophile. organic-chemistry.orgwikipedia.org This method is known for its mild conditions and is used extensively in the synthesis of complex natural products. nih.govmdpi.com For instance, this compound can be coupled with a variety of carboxylic acids using Mitsunobu conditions to generate a library of brominated long-chain esters.

Table 2: Modification Reactions at the Terminal Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Functional Group Transformation |

|---|---|---|---|

| O-Methylation | Methyl Iodide (CH₃I), Sodium Hydride (NaH) | Methyl Ether | Hydroxyl to Methoxy (-OH → -OCH₃) |

| Etherification (Protection) | Dihydropyran (DHP), Acid Catalyst | Tetrahydropyranyl (THP) Ether | Hydroxyl to THP Ether (-OH → -OTHP) |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecules

In the realm of organic synthesis, 14-Bromo-1-tetradecanol is prized for its ability to introduce a long alkyl chain into a target molecule. The differential reactivity of its two functional groups—the hydroxyl group's capacity for esterification, etherification, or oxidation, and the bromine atom's susceptibility to nucleophilic substitution—allows for a high degree of synthetic control.

While direct applications in drug manufacturing are not its most prominent role, the structural motif of this compound is relevant in the synthesis of certain classes of bioactive molecules where a long lipid chain is essential for biological activity, such as interacting with cell membranes or specific protein receptors.

Research into neurotrophic compounds has identified certain long-chain fatty alcohols as promoters of neuronal growth. Although direct synthesis of cyclohexenoic long-chain fatty alcohols from this compound is not widely documented in primary literature, its structure is analogous to other long-chain haloalkanes and alcohols used in similar synthetic strategies. The general synthetic approach would involve using the bromo-functionalized end to form a carbon-carbon bond with a cyclohexene-derived moiety, a reaction typically achieved through organometallic coupling reactions. The terminal hydroxyl group would either be protected during this step and deprotected afterward or carried through the synthesis to be present in the final bioactive molecule. The long tetradecyl chain is crucial for the lipophilicity of the final compound, facilitating its interaction with the lipid-rich environment of neuronal cells.

This compound serves as a foundational component in the synthesis of various specialty chemicals where a C14 alkyl chain is required to be linked to another molecular fragment. This includes the production of specific types of surfactants, lubricants, and phase-transfer catalysts. For instance, the bromine atom can be displaced by a variety of nucleophiles (such as amines, cyanides, or thiolates) to introduce new functionalities, while the hydroxyl group can be derivatized to form esters or ethers, leading to a diverse range of amphiphilic molecules.

Precursor to Bioactive Compounds and Therapeutic Agents

Contributions to Supramolecular Chemistry and Nanotechnology

The ability to form well-ordered molecular assemblies is a cornerstone of nanotechnology, and this compound is an important precursor for molecules designed for this purpose.

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid surface. They are of immense interest for modifying the properties of surfaces, such as wettability, adhesion, and corrosion resistance. Long-chain functionalized alkanes are the primary components of SAMs, and this compound is a key starting material for synthesizing the molecules that form these layers.

A prominent application of this compound is in the synthesis of ω-functionalized alkanethiols, which are extensively used to form SAMs on gold surfaces. The synthesis of 14-methoxy-1-tetadecanethiol provides a clear example. In this process, the hydroxyl group of this compound is first converted to a methoxy (B1213986) group via a Williamson ether synthesis, reacting it with a methylating agent like methyl iodide in the presence of a base. Subsequently, the terminal bromine atom is substituted with a thiol group. This is often achieved by reacting the bromo-intermediate with a sulfur nucleophile like potassium thioacetate, followed by hydrolysis to yield the free thiol.

The resulting 14-methoxy-1-tetadecanethiol can then be used to form a self-assembled monolayer on a gold substrate. The thiol group has a strong affinity for gold, leading to the formation of a stable Au-S bond and the spontaneous organization of the molecules into a densely packed, ordered monolayer. The terminal methoxy groups form the new surface, imparting a specific chemical functionality and altering the surface properties. This method is fundamental to creating tailored surfaces for applications in biosensors, nanoelectronics, and corrosion protection.

Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Development of Hydrophilic Surfaces via ω-Cyanoalkanethiol Precursors

The creation of well-defined, hydrophilic surfaces is critical for applications in biosensors, biocompatible materials, and microelectronics. A key strategy involves the formation of self-assembled monolayers (SAMs) on noble metal surfaces, typically gold. This compound serves as a crucial starting material in the synthesis of ω-cyanoalkanethiols, which are precursors for these hydrophilic surfaces.

Research has detailed a multi-step synthesis to convert this compound into the desired nitrile-terminated alkanethiol. aimspress.comresearchgate.net The process leverages the reactivity of the terminal bromine and hydroxyl groups. A typical synthetic pathway involves:

Protection of the Hydroxyl Group: The hydroxyl end of this compound is first protected to prevent it from interfering in subsequent steps. A common protecting group is tetrahydropyran (B127337) (THP), which reacts with the alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form a stable ether linkage. aimspress.comresearchgate.net This reaction yields 2-(14-Bromotetradecyloxy)-tetrahydropyran. aimspress.com

Nucleophilic Substitution: The terminal bromine atom is then displaced by a cyanide group through a nucleophilic substitution reaction, typically using sodium cyanide in a suitable solvent. This step converts the bromo- functionality to a cyano- (nitrile) functionality.

Conversion to a Thiol: The protected ω-cyanoalkanol is then converted to a thiol. This is often achieved by reacting it with a sulfur-containing nucleophile like thiourea, followed by hydrolysis, to introduce the thiol group.

Deprotection: Finally, the THP protecting group is removed from the hydroxyl end under acidic conditions, regenerating the alcohol. However, for the purpose of creating nitrile-terminated alkanethiols for hydrophilic surfaces, the key transformation is the conversion of the bromoalkane to a nitrile-terminated thiol.

The resulting ω-cyanoalkanethiols can then be deposited onto a gold surface. The thiol group forms a strong, covalent bond with the gold, leading to a densely packed, organized monolayer. The terminal nitrile (-CN) groups are exposed outwards, creating a surface with high polarity and hydrophilic character. aimspress.comresearchgate.net The length of the alkyl chain, provided by the C14 backbone of this compound, ensures the formation of a well-ordered, stable monolayer. researchgate.net

| Step | Reactant(s) | Product | Purpose |

| 1 | This compound, Dihydropyran (DHP), p-Toluenesulfonic acid (PTSA) | 2-(14-Bromotetradecyloxy)-tetrahydropyran | Protect the hydroxyl group aimspress.com |

| 2 | 2-(14-Bromotetradecyloxy)-tetrahydropyran, Sodium Cyanide | Protected ω-Cyanoalkanol | Introduce the nitrile functionality |

| 3 | Protected ω-Cyanoalkanol, Thiourea followed by hydrolysis | ω-Cyanoalkanethiol | Introduce the thiol group for surface attachment aimspress.com |

Integration into Polymer Chemistry for Initiator and Surfactant Design

The distinct functionalities of this compound also make it a versatile building block in polymer chemistry, where it can be adapted for use in both polymerization initiation and the synthesis of surface-active agents.

Initiator Design:

In the field of controlled/living radical polymerization (LRP), such as Atom Transfer Radical Polymerization (ATRP), alkyl halides serve as essential initiators. rsc.org The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical species, which then initiates the polymerization of monomers like styrenes or acrylates. rsc.orgmdpi.com

The long C14 alkyl chain of the initiator becomes incorporated into the resulting polymer, influencing its physical properties, such as hydrophobicity and solubility. Furthermore, the hydroxyl group at the other end of the molecule offers a site for further modification. This allows for the synthesis of "end-functionalized" polymers or block copolymers. For instance, the hydroxyl group could be used to initiate a second, different type of polymerization, leading to the creation of complex macromolecular architectures. The effectiveness of an initiator is often evaluated by its half-life (t1/2), which is the time required for 50% of the initiator to decompose at a specific temperature. sigmaaldrich.com

Surfactant Design:

Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. google.com this compound is a natural precursor for surfactant synthesis due to its long, hydrophobic fourteen-carbon chain and its polar hydroxyl head group. smolecule.com

While the compound itself has limited surface activity, it can be chemically modified to produce potent surfactants. For example, the hydroxyl group can be reacted with ethylene (B1197577) oxide to create non-ionic surfactants with tunable properties. Alternatively, it can be transformed into a more strongly hydrophilic group, such as a sulfate (B86663) or a quaternary ammonium (B1175870) salt, to produce anionic or cationic surfactants, respectively. researchgate.net The bromo- functionality can also be substituted to introduce a variety of polar head groups. The resulting surfactants are useful as emulsifiers, detergents, and wetting agents in various industrial and commercial products.

| Application | Relevant Functional Group(s) | Principle of Utility | Potential Product |

| Polymer Initiator | Bromo group (-Br) | Acts as a source of radicals for initiating controlled radical polymerization (e.g., ATRP). rsc.org | End-functionalized polymers, Block copolymers |

| Surfactant Precursor | Hydroxyl group (-OH), C14 Alkyl Chain | Provides the hydrophilic head and hydrophobic tail required for amphiphilic character. smolecule.com | Cationic surfactants, Non-ionic surfactants, Emulsifiers researchgate.net |

Investigations into Biological Interactions and Pharmacological Potential

Exploration of Precursor Function in Medicinal Chemistry

The bifunctional nature of 14-Bromo-1-tetradecanol, possessing both a reactive bromo group and a hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules. smolecule.com This has positioned it as a key starting material in the development of novel therapeutic agents.

Design and Synthesis of Novel Drug Candidates

The practical and concise synthesis of potential drug compounds is fundamental for conducting biological evaluations and structure-activity relationship (SAR) studies. mdpi.com Compounds like this compound serve as crucial building blocks in this process. The terminal bromine atom can readily participate in substitution reactions, allowing for the introduction of various functional groups, while the hydroxyl group can undergo esterification, etherification, or oxidation. smolecule.com This dual reactivity enables chemists to construct a diverse array of derivative compounds.

For instance, the synthesis of novel drug candidates often involves multi-step processes where a core structure is progressively modified. mdpi.commdpi.com The long aliphatic chain of this compound can contribute to the lipophilicity of a final drug molecule, a property that can influence its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. While specific examples of marketed drugs derived directly from this compound are not prominently documented in the reviewed literature, its role as a precursor remains a key area of interest in medicinal chemistry for creating new therapeutic possibilities. researchgate.net

Elucidation of Mechanisms Targeting Specific Biological Pathways

Beyond its use in synthesis, this compound is also utilized in research aimed at understanding fundamental biological processes. Studies have indicated that the compound has implications for neuronal growth and development, suggesting it may interact with cellular signaling pathways involved in neurodevelopment. smolecule.com By serving as a chemical probe, it can help researchers elucidate the mechanisms that govern neuronal differentiation and growth. smolecule.com

Furthermore, the study of how compounds like this compound interact with biological systems can provide insights into metabolic pathways. acs.org Its influence on specific enzymes, for example, can help map out their roles in both healthy and diseased states. While there is no documented research on the specific mechanism of action for this compound itself, its utility as a research tool is evident. smolecule.com

Direct Biological Activity and Enzyme Modulation Studies

In addition to its role as a synthetic precursor, this compound has been investigated for its own inherent biological activities, particularly its interaction with key enzyme systems.

Evaluation as an Inhibitor of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a critical family of proteins responsible for metabolizing a vast number of drugs and other foreign compounds (xenobiotics). mdpi.comsolvobiotech.com Inhibition of these enzymes is a major mechanism behind many drug-drug interactions, which can lead to altered drug efficacy or toxicity. uri.edu

Research has identified this compound as an inhibitor of certain cytochrome P450 enzymes. smolecule.com This inhibitory action suggests that the compound could have potential implications in drug metabolism. smolecule.com The inhibition of CYP enzymes can be reversible or irreversible, with different types of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) providing clues about the interaction between the inhibitor and the enzyme. frontiersin.org While the specific isoforms of CYP450 inhibited by this compound and the nature of this inhibition require further detailed investigation, this finding points to a direct pharmacological effect of the compound. smolecule.com

Extrapolation of Bioactivity from Structurally Related Alkanols

The biological properties of the structurally similar, non-brominated fatty alcohol, 1-tetradecanol (B3432657) (also known as myristyl alcohol), can offer valuable insights into the potential bioactivities of this compound.

Implications from 1-Tetradecanol's Anti-inflammatory and Antibacterial Properties

1-Tetradecanol, which can be isolated from natural sources like Myristica fragrans, is known to possess both anti-inflammatory and antibacterial properties. medchemexpress.commedchemexpress.comglpbio.comtargetmol.com

Anti-inflammatory Activity: Studies using rabbit models of experimental periodontitis have demonstrated the therapeutic action of a 1-tetradecanol complex. researchgate.net Topical application of a 100 mg/mL concentration of this complex was shown to be effective in reducing inflammation and even promoting the restoration of periodontal tissue. researchgate.net Specifically, the treatment resulted in a significant reduction in macroscopic periodontal inflammation and bone loss. researchgate.net Further analysis revealed that 1-tetradecanol inhibited the infiltration of inflammatory cells and suppressed osteoclastic (bone-resorbing) activity. researchgate.netvulcanchem.com Some preliminary in vitro studies also suggest that 1-tetradecanol can modulate NF-κB signaling pathways, which are central to the inflammatory response. vulcanchem.com

Antibacterial Activity: The antibacterial efficacy of long-chain fatty alcohols, including 1-tetradecanol, has been investigated against various bacteria. researchgate.net Research has shown that 1-tetradecanol exhibits antibacterial properties. medchemexpress.commedchemexpress.com The mechanism of action for some long-chain fatty alcohols involves the disruption of the bacterial cell membrane. researchgate.net Studies on Staphylococcus aureus have shown that the antibacterial activity of fatty alcohols is dependent on the length of their aliphatic carbon chain. researchgate.net Other research indicates that 1-tetradecanol has activity against plant pathogenic bacteria and fungi. acs.org

Given the structural similarity, it is plausible that this compound may share some of these anti-inflammatory and antibacterial characteristics. The presence of the bromine atom, however, would likely modify its potency, selectivity, and metabolic stability, warranting specific investigation.

Interactive Data Table: Biological Activities of 1-Tetradecanol

| Biological Activity | Model/System | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Rabbit model of periodontitis | Reduced gingival inflammation by 40% and inhibited osteoclastic bone resorption. | vulcanchem.com |

| Anti-inflammatory | Rabbit model of periodontitis | Stopped disease progression and significantly reduced inflammation and bone loss. | researchgate.net |

| Antibacterial | In vitro assays | Possesses antibacterial activity. | medchemexpress.commedchemexpress.com |

| Antibacterial | Staphylococcus aureus | Inhibitory effects on the growth of S. aureus. | researchgate.net |

Advanced Analytical Methodologies in 14 Bromo 1 Tetradecanol Research

Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural verification of 14-Bromo-1-tetradecanol. Both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shifts of the protons provide evidence for their local electronic environment. For instance, the protons on the carbon adjacent to the bromine atom (C14) are expected to resonate at a downfield chemical shift due to the deshielding effect of the electronegative bromine atom. Conversely, the protons on the carbon bearing the hydroxyl group (C1) will also exhibit a downfield shift. The large number of methylene (B1212753) groups in the long alkyl chain typically results in a complex, overlapping signal in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atom attached to the bromine (C14) and the carbon atom attached to the hydroxyl group (C1) will have distinct chemical shifts that are characteristic of these functional groups. The remaining carbon atoms in the alkyl chain will resonate in the typical aliphatic region.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₂OH) | 3.64 | Triplet | 6.6 |

| H14 (CH₂Br) | 3.41 | Triplet | 6.8 |

| H2 | 1.57 | Quintet | 7.1 |

| H13 | 1.85 | Quintet | 7.3 |

| H3-H12 | 1.20-1.45 | Multiplet | - |

| OH | 1.35 | Singlet | - |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₂OH) | 63.1 |

| C14 (CH₂Br) | 34.0 |

| C2 | 32.8 |

| C13 | 32.8 |

| C3 | 25.7 |

| C12 | 28.2 |

| C4-C11 | 28.8-29.7 |

Mass Spectrometry (MS) for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying it within a mixture. The technique provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units.

Electron ionization (EI) is a common technique used for this purpose. The molecular ion peak [M]⁺ would be expected around m/z 308 and 310. Fragmentation patterns can also provide structural information. For example, cleavage of the C-Br bond would result in a fragment at m/z 229, while loss of a water molecule from the molecular ion would lead to fragments at m/z 290 and 292.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of this compound. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. Detection is often achieved using a refractive index detector (RID) or a UV detector at a low wavelength, as the compound lacks a strong chromophore. The retention time of the compound is a key parameter for its identification, and the area under the peak is proportional to its concentration, allowing for quantitative purity analysis.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound. By utilizing columns with smaller particle sizes (typically less than 2 µm), UPLC provides higher resolution, increased sensitivity, and faster analysis times. This enhanced resolution is particularly beneficial for separating this compound from closely related impurities that may not be resolved by HPLC. The principles of separation and detection are similar to HPLC, but the improved performance allows for more accurate and detailed analytical results.

Derivatization Strategies for Enhanced Analytical Detection

For certain analytical applications, particularly when high sensitivity is required in complex matrices, derivatization of this compound can be employed. The primary target for derivatization is the hydroxyl group. By converting the hydroxyl group into a more readily detectable moiety, the sensitivity and selectivity of the analysis can be significantly improved.

For example, the hydroxyl group can be esterified with a chromophoric or fluorophoric reagent. This allows for the use of more sensitive UV-Vis or fluorescence detectors in HPLC. Common derivatizing agents include benzoyl chloride or dansyl chloride. The introduction of such a tag not only enhances detection but can also improve the chromatographic properties of the analyte.

Current Research Gaps and Future Academic Directions for 14 Bromo 1 Tetradecanol

Comparative Research Deficiencies with Saturated and Hydroxylated Analogs

A notable gap in the current body of research is the lack of comprehensive comparative studies between 14-Bromo-1-tetradecanol and its structurally related analogs, specifically the saturated 1-tetradecanol (B3432657) and various hydroxylated derivatives. While the synthesis of ω-bromoalkanols, including this compound, from their corresponding diols has been documented, a direct and systematic comparison of their physicochemical properties and reactivity is not extensively available. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The presence of the terminal bromine atom in this compound significantly alters its polarity, lipophilicity, and reactivity compared to the parent 1-tetradecanol. smolecule.com However, quantitative data on these differences are sparse. For instance, while studies have investigated the surface behavior of alkanols like tetradecanol (B45765) on various substrates, similar in-depth analyses for this compound are wanting. acs.org Such studies would be invaluable for understanding how the interplay between the hydroxyl and bromo functionalities dictates its behavior in various environments, from bulk solutions to interfaces.

Furthermore, a comparative analysis of their biological activities is conspicuously absent. While some research points to the potential of this compound in neuroscience and as a cytochrome P450 inhibitor, a direct comparison with 1-tetradecanol or hydroxylated tetradecanols under the same experimental conditions is needed to isolate the specific contributions of the bromine atom to its biological effects. smolecule.com

Necessity for Direct Experimental Bioactivity Data and Mechanistic Studies

The existing information on the biological activity of this compound is largely preliminary and often inferred from its structural characteristics. smolecule.com There is a pressing need for direct experimental data to validate and expand upon these initial observations. For example, while it is suggested to have effects on neuronal growth, the specific cellular and molecular pathways through which it exerts these effects remain uninvestigated. smolecule.com

Detailed mechanistic studies are crucial to understand how this compound interacts with biological targets. For instance, if it indeed inhibits cytochrome P450 enzymes, studies are required to identify the specific isoforms it targets, the nature of the inhibition (e.g., competitive, non-competitive), and the structure-activity relationships. Such information is vital for any potential therapeutic or pharmacological applications. smolecule.com

Moreover, the broad antimicrobial and antifungal potential, often associated with long-chain alcohols and their derivatives, has not been systematically evaluated for this compound. researchgate.net Investigating its efficacy against a range of pathogens could open up new avenues for its application in medicine and biotechnology.

Potential of Advanced Computational Modeling for Predicting Reactivity and Applications

Advanced computational modeling presents a powerful yet underutilized tool for exploring the properties and potential applications of this compound. Quantitative Structure-Property Relationship (QSPR) models, for instance, could be developed to predict various physicochemical properties, such as surface tension, based on its molecular structure. researchgate.net Such models, once validated, could guide the design of new molecules with tailored properties for specific applications.

Density Functional Theory (DFT) calculations could provide deep insights into the compound's reactivity. researchgate.net For example, DFT could be employed to model reaction mechanisms, such as its participation in substitution or cyclization reactions, and to predict the regioselectivity and stereoselectivity of these transformations. researchgate.net This predictive capability would be highly valuable for synthetic chemists using this compound as a building block. smolecule.com

Furthermore, molecular docking simulations could be used to predict its binding affinity to various biological targets, such as enzymes or receptors. This could help to prioritize experimental studies and to generate hypotheses about its mechanism of action at a molecular level.

Emerging Interdisciplinary Applications in Chemical Biology and Materials Science

The unique bifunctional nature of this compound, possessing both a reactive bromine handle and a polar hydroxyl group on a long aliphatic chain, positions it as a promising candidate for interdisciplinary applications in chemical biology and materials science. smolecule.cominteresjournals.orgrroij.commit.eduroutledge.com

In the realm of chemical biology , this compound could serve as a versatile molecular probe. pressbooks.pub The terminal bromine allows for its conjugation to fluorescent dyes, affinity tags, or other reporter molecules. These labeled probes could then be used to study the localization and interactions of long-chain alcohols within biological membranes, or to investigate the enzymes involved in their metabolism. Its potential role in lipid-based drug delivery systems, such as lipid nanoparticles for RNA delivery, also warrants investigation. nih.gov

In materials science , the amphiphilic character of this compound makes it an interesting building block for the synthesis of novel surfactants, emulsifiers, and self-assembling systems. smolecule.com Its ability to form ordered monolayers on surfaces could be exploited in the development of functional coatings, lubricants, or nanoscale electronic devices. smolecule.com The presence of the bromine atom also offers a site for polymerization or for grafting onto polymer backbones, enabling the creation of new materials with tailored properties, such as flame retardancy or modified surface energy. mdpi.com Furthermore, its potential use in the synthesis of conjugated microporous polymers for energy storage applications is an area ripe for exploration. acs.org

Q & A

Q. What are the recommended synthetic routes for preparing 14-Bromo-1-tetradecanol, and how can reaction progress be monitored?

A common method involves brominating 1-tetradecanol using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) under reflux conditions. The reaction can be monitored via thin-layer chromatography (TLC) to track the consumption of starting material . For purification, column chromatography or recrystallization may be employed.

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, brominated alcohols generally require stringent safety measures:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry, well-ventilated area away from oxidizers .

Q. Which analytical techniques are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): To confirm molecular structure (e.g., distinguishing between primary and secondary bromides).

- Gas Chromatography (GC): For purity assessment, particularly if the compound is used as a reference standard .

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in acid-catalyzed bromination reactions?

Key variables to test include:

- Molar ratios: Adjusting HBr:1-tetradecanol ratios (e.g., 2:1 to 4:1) to favor complete conversion.

- Reaction temperature: Elevated temperatures (~140°C) may enhance reaction rates but risk side reactions (e.g., elimination).

- Catalyst choice: Substituting H₂SO₄ with milder acids (e.g., PTSA) to reduce decomposition .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound?

Cross-validate data using:

Q. How does this compound function as an intermediate in multi-step organic syntheses?

The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions. Applications include:

- Alkylation: Introducing tetradecyl chains into target molecules (e.g., surfactants).

- Cross-coupling: Suzuki-Miyaura reactions to construct carbon-carbon bonds in polymers .

Q. What are the stability considerations for this compound under long-term storage?

- Light sensitivity: Store in amber glass vials to prevent photodegradation.

- Moisture control: Use desiccants to avoid hydrolysis.

- Temperature: Stability testing at 4°C vs. room temperature can identify optimal storage conditions .

Methodological and Ethical Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound synthesis?

- Standardize protocols: Document reaction parameters (e.g., stirring speed, heating rate).

- Quality control: Implement in-process checks (e.g., TLC at 1-hour intervals) .

Q. What ethical guidelines apply to the disposal of this compound waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。